molecular formula C20H21N7O2 B6458072 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549023-37-0

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No. B6458072
CAS RN: 2549023-37-0
M. Wt: 391.4 g/mol
InChI Key: GJEPFHHDVRAUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (MMPPD) is a small molecule that has recently gained attention due to its potential application in a variety of scientific fields. It is a derivative of purine and has a piperidine ring attached to its nitrogen atom. MMPPD has been studied for its potential use as a catalyst, a drug delivery system, and a biomolecule.

Scientific Research Applications

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst for the synthesis of organic compounds, as a drug delivery system, and as a biomolecule. 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has also been studied for its potential applications in the field of medicine, as it has been found to be effective in targeting and destroying cancer cells. Additionally, 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been studied for its potential to be used as a biofuel.

Mechanism of Action

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is believed to act as a catalyst in the synthesis of organic compounds. This is because it has a piperidine ring attached to its nitrogen atom, which is known to be a good Lewis acid. As a result, it can facilitate the formation of new bonds between molecules. Additionally, 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been found to act as a drug delivery system due to its ability to target and destroy cancer cells. This is believed to be due to its ability to bind to certain proteins on the surface of cancer cells, which then triggers a cascade of events that leads to the destruction of the cancer cells.
Biochemical and Physiological Effects
1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. As a result, 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been found to be effective in reducing inflammation and pain. Additionally, 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been found to be effective in targeting and killing cancer cells. This is believed to be due to its ability to bind to certain proteins on the surface of cancer cells, which then triggers a cascade of events that leads to the destruction of the cancer cells.

Advantages and Limitations for Lab Experiments

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has a number of advantages and limitations when used in lab experiments. One of the major advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to be effective in targeting and killing cancer cells. However, one of the major limitations is that it is not very stable and has a short shelf life. Furthermore, it has not been extensively studied and is not widely used in scientific research.

Future Directions

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has a number of potential future directions. One of the most promising is its potential use as a drug delivery system. Additionally, it could be used to target and destroy cancer cells, as well as other diseases. Furthermore, it could be used to synthesize organic compounds, as well as to develop new biofuels. Finally, further research could be done to better understand its biochemical and physiological effects, as well as to develop methods for improving its stability.

Synthesis Methods

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is synthesized by a process called alkylation. This process involves the reaction of an alkyl halide with a nucleophile. In the case of 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, the alkyl halide is 7-methyl-7H-purin-6-yl chloride and the nucleophile is piperidine. The reaction is catalyzed by an acid such as sulfuric acid. The resulting product is a 7-methyl-7H-purin-6-yl piperidine, which is then reacted with phenylimidazolidine-2,4-dione to form 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione.

properties

IUPAC Name

1-[1-(7-methylpurin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-24-13-23-18-17(24)19(22-12-21-18)25-9-7-14(8-10-25)26-11-16(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPFHHDVRAUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

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